Blebbistatin
Overview
Description
Blebbistatin is a myosin inhibitor mostly specific for myosin II . It is widely used in research to inhibit heart muscle myosin, non-muscle myosin II, and skeletal muscle myosin . It has been especially useful in optical mapping of the heart, and its recent use in cardiac muscle cell cultures has improved cell survival time .
Synthesis Analysis
Blebbistatin derivatives were prepared via an improved synthesis pathway and their myosin II inhibitory properties were evaluated in vitro . Chemical modification of the tricyclic core of blebbistatin could deliver the next generation of myosin inhibitors .Chemical Reactions Analysis
Blebbistatin inhibits myosin ATPase activity and this way acto-myosin based motility . Chemical modification of the tricyclic core of blebbistatin could deliver the next generation of myosin inhibitors .Physical And Chemical Properties Analysis
Blebbistatin has a molecular formula of C18H16N2O2 and a molecular weight of 292.33 g/mol . It appears as a yellow solid and has a solubility in water of 10 μM .Scientific Research Applications
Cardiac Research
Blebbistatin is used to investigate cardiac contractility. It helps in understanding the mechanics of heart muscle movements and is particularly useful in studies aimed at deciphering the effects of various compounds on heart function .
Cell Motility and Muscle Physiology
This compound is a selective inhibitor of non-muscle myosin II, which plays a crucial role in cell motility and muscle physiology. It allows researchers to study the movement and contraction of cells without the interference of myosin II activity .
Cancer Research
Blebbistatin has applications in cancer research, where it is used to study cell migration and other cellular behaviors that are crucial for understanding cancer progression and metastasis .
Developmental Biology
In developmental biology, Blebbistatin helps in the study of cell differentiation and development. It provides insights into how cells change and specialize during the development of an organism .
Neuroscience
The compound is also used in neuroscience research to explore neuronal functions and the role of myosin II in nerve cells .
Mechanobiology
Blebbistatin aids in mechanobiology studies by allowing researchers to investigate how physical forces and changes in cell or tissue mechanics contribute to physiology and disease .
Mechanism of Action
Blebbistatin, also known as (+/-)-Blebbistatin, is a small molecule inhibitor with high affinity and selectivity towards myosin II . It has been widely used in research to inhibit heart muscle myosin, non-muscle myosin II, and skeletal muscle myosin .
Target of Action
Blebbistatin primarily targets myosin II , a critical biochemical determinant of cellular contraction . It is mostly specific for myosin II and has been found to inhibit heart muscle myosin, non-muscle myosin II, and skeletal muscle myosin .
Mode of Action
Blebbistatin inhibits the ATPase activity of myosin II, thereby affecting acto-myosin based motility . It binds halfway between the nucleotide binding pocket and the actin binding cleft of myosin, predominantly in an actin detached conformation . This type of inhibition relaxes the acto-my
Future Directions
properties
IUPAC Name |
3a-hydroxy-6-methyl-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-12-7-8-15-14(11-12)16(21)18(22)9-10-20(17(18)19-15)13-5-3-2-4-6-13/h2-8,11,22H,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAXPYOBKSJSEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3C(C2=O)(CCN3C4=CC=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017342 | |
Record name | 1-Phenyl-1,2,3,4-tetrahydro-4-hydroxypyrrolo(2.3-b)-7-methylquinolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Blebbistatin | |
CAS RN |
674289-55-5 | |
Record name | 1,2,3,3a-Tetrahydro-3a-hydroxy-6-methyl-1-phenyl-4H-pyrrolo[2,3-b]quinolin-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=674289-55-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Blebbistatin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0674289555 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenyl-1,2,3,4-tetrahydro-4-hydroxypyrrolo(2.3-b)-7-methylquinolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BLEBBISTATIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20WC4J7CQ6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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